

Formicaite: A Comprehensive Technical Guide to its Discovery, History, and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formic acid calcium salt*

Cat. No.: *B12057501*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formicaite ($\beta\text{-Ca}(\text{HCOO})_2$) is a rare organic mineral composed of calcium formate. First officially described in 1999, its discovery has provided insights into the geological processes involving organic acids in hydrothermal environments. This document provides a detailed overview of the discovery and history of formicaite, its key physicochemical and crystallographic properties, and a summary of the current understanding of its synthesis and relationship to other calcium formate polymorphs.

Discovery and History

Formicaite was first discovered at the Solongo B deposit, part of the Ozernoe ore cluster in the Yeravninsky District of Buryatia, Russia.^[1] The mineral was officially described and named by a team of Russian scientists: N.V. Chukanov, S.V. Malinko, A.E. Lisitsyn, V.T. Dubinchuk, O.V. Kuz'mina, and A.E. Zadov in 1999.^[1] The type material is conserved at the A. E. Fersman Mineralogical Museum in Moscow, Russia.^[1]

The name "formicaite" is derived from its chemical composition, being a formate of calcium.^[1] It is one of only two naturally occurring formate minerals known, the other being dashkovaite ($\text{Mg}(\text{HCOO})_2 \cdot 2\text{H}_2\text{O}$).^[1]

Geological Setting

The type locality of formicaite is characterized by hydrothermal veinlets that intersect kurchatovite-sakhaite ore within a skarn deposit.^[1] It has also been found in a veinlet within skarnified marble.^[1] The geological environment suggests a formation through near-surface, subaerial aqueous alteration by non-redox-sensitive fluids and high-temperature alteration of carbonate formations.^[1]

Associated Minerals

At its type locality, formicaite is found in association with a variety of other minerals, including:

- Calciborite
- Calcite
- Frolovite
- Hexahydroborite
- Lizardite
- Pentahydroborite
- Uralborite
- Vesuvianite
- Vimsite

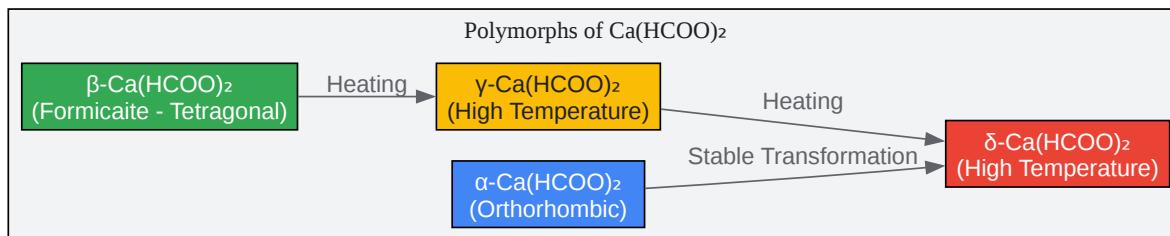
Physicochemical and Crystallographic Data

Formicaite is the tetragonal polymorph (β -phase) of calcium formate.^[2] Its properties are summarized in the tables below.

Chemical Properties

Property	Value
Chemical Formula	<chem>Ca(HCOO)2</chem>
Molecular Weight	130.11 g/mol
Elemental Composition	Calcium (Ca): 30.80%
Carbon (C): 18.46%	
Oxygen (O): 49.19%	
Hydrogen (H): 1.55%	

Physical and Optical Properties


Property	Value
Color	White with a bluish tint
Lustre	Vitreous
Hardness (Mohs)	1
Density (g/cm ³)	1.9
Crystal System	Tetragonal
Habit	Compact cryptocrystalline and colloform masses; aggregates of tabular crystals
Cleavage	Perfect on {100}
Optical Class	Uniaxial (+)
Refractive Indices	$n\omega = 1.553$, $n\epsilon = 1.573$
Birefringence	0.020

Crystallographic Data

Parameter	Value
Crystal System	Tetragonal
Space Group	P4 ₁ 2 ₁ 2
Unit Cell Dimensions	a = 6.77 Å, c = 9.463 Å
Z	4

Polymorphism of Calcium Formate

Calcium formate ($\text{Ca}(\text{HCOO})_2$) is known to exist in several polymorphic forms, with formicaite being the naturally occurring tetragonal β -polymorph. The other known polymorphs are the α (orthorhombic), γ , and δ phases, which have been identified in synthetic calcium formate. The α -polymorph has also been reported as a new, unnamed mineral from Alkali Lake, Oregon, USA. The γ and δ phases are considered high-temperature forms.

[Click to download full resolution via product page](#)

Caption: Relationship between the polymorphs of calcium formate.

Experimental Protocols: Synthesis of Calcium Formate

While formicaite is a naturally occurring mineral, its synthetic counterpart, β -calcium formate, can be produced in the laboratory. It is important to note that detailed experimental protocols for the synthesis of single, well-formed crystals of formicaite for mineralogical studies are not

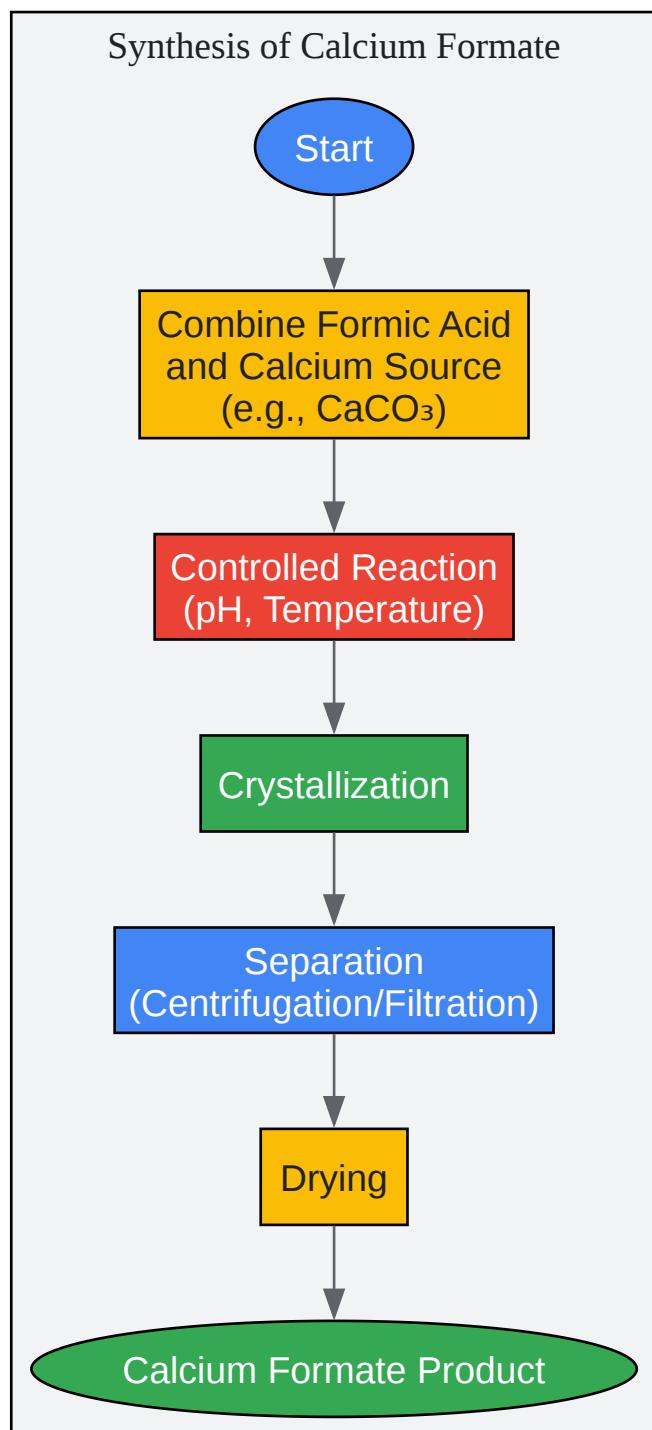
readily available in the published literature. The existing methods primarily focus on the industrial-scale production of calcium formate powder.

Industrial Production of Calcium Formate

A common industrial method involves the reaction of formic acid with calcium carbonate or calcium hydroxide.

Reaction Principle: Formic acid, being stronger than carbonic acid, reacts directly with calcium carbonate.

Methodology:


- Heavy calcium carbonate powder is added to a reaction tank with an appropriate amount of mother liquor.
- Stirring is initiated.
- Concentrated formic acid ($\geq 85\%$) is added dropwise at room temperature until a pH of 4.0-4.5 is reached.
- The reaction is allowed to continue for an additional 15 minutes.
- The resulting calcium formate crystals are dewatered via centrifugation.
- The wet material is then dried to yield the final product.

Novel Synthesis from Biological Aragonite

A recent study from March 2025 has proposed a controlled method for the synthesis of β -calcium formate using sea shells (biological aragonite) as the calcium source.^[2] This method is reported to produce β -calcium formate crystals with a regular octahedral morphology without the need for other additives.^[2] The detailed experimental parameters for this method are not yet widely available.

Logical Workflow for Calcium Formate Synthesis

The general workflow for the synthesis of calcium formate from formic acid and a calcium source can be visualized as follows.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of calcium formate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mindat.org [mindat.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Formicaite: A Comprehensive Technical Guide to its Discovery, History, and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12057501#discovery-and-history-of-formicaite-mineral>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com